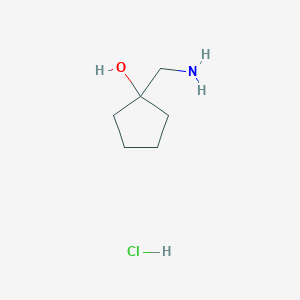

1-(氨基甲基)环戊醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(Aminomethyl)cyclopentanol hydrochloride" is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The compound of interest appears to be a cyclopentane derivative with an aminomethyl group and a hydroxyl group, which is structurally similar to amino(hydroxymethyl)cyclopentanetriols and other cyclopentane derivatives mentioned in the papers. These compounds are of interest due to their potential biological activities, including glycosidase inhibition and antiviral properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from basic sugar derivatives or amino acids. For example, the synthesis of amino(hydroxymethyl)cyclopentanetriols involves the conversion of D-galactose into protected L-arabino-5-hexenose, followed by cycloaddition reactions with N-substituted hydroxylamines to form isoxazolidines, which are then converted into the desired compounds as hydrobromide salts . Another approach for synthesizing cyclopentane derivatives starts from L-aspartic acid, which is converted into enantiomerically pure aminocyclopentanes through a series of reactions including Dieckmann cyclization . These methods highlight the complexity and the need for precise control over stereochemistry in the synthesis of cyclopentane derivatives.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a cyclopentane ring, which can be substituted with various functional groups such as amino, hydroxymethyl, and carboxylic acid groups. The stereochemistry of these compounds is crucial for their biological activity, and enantioselective synthesis is often required to obtain the desired isomers . The presence of multiple chiral centers in these molecules adds to the complexity of their synthesis and analysis.

Chemical Reactions Analysis

Cyclopentane derivatives can undergo a variety of chemical reactions, depending on their functional groups. For instance, amino(hydroxymethyl)cyclopentanetriols can act as glycosidase inhibitors, interacting with enzymes through their amino and hydroxymethyl groups . The synthesis of these compounds often involves cycloaddition reactions, Dieckmann cyclization, and other transformations that require careful control of reaction conditions to achieve the desired selectivity and yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives like "1-(Aminomethyl)cyclopentanol hydrochloride" are influenced by their functional groups and stereochemistry. These properties include solubility, melting point, and reactivity, which are important for their potential use as pharmaceuticals. The hydrochloride salt form of these compounds may enhance their solubility in water, which is beneficial for biological applications .

科学研究应用

香料成分安全性

对用作香料成分的环戊酮和环戊烯酮的全面评估表明,它们具有较低的急性毒性,在重复给药研究中没有显着的毒性。它们也没有表现出诱变或遗传毒性活性,并且在当前使用水平下对皮肤刺激的证据最小,表明它们在香料产品中使用是安全的 (Belsito 等人,2012).

生物质转化为有价值的化学品

将生物质衍生的糠醛转化为环戊酮 (CPN) 及其衍生物的研究强调了环戊酮在合成具有商业前景的化合物中的作用。已经开发出高效、廉价且可循环的催化工艺将糠醛转化为 CPN,突出了在绿色化学和可持续工业过程中使用环戊酮的环境和经济效益 (Dutta & Bhat, 2021).

抗癌药物设计

环戊烯酮部分被认为是抗癌药物中的关键成分。已证明将其掺入分子中可以增强抗癌潜力,这证明了环戊酮和环戊烯酮在药物化学和药物开发中的重要性 (Conti, 2006).

农业中抑制乙烯

乙烯作用抑制剂 1-甲基环丙烯展示了环戊烷衍生物在农业中的更广泛用途,特别是在延长水果和蔬菜的保质期方面。这突出了环戊烷衍生物在农业生物技术和采后技术中的潜力 (Blankenship & Dole, 2003).

工业中的化学中间体

环戊酮在各个行业中用作重要的化学中间体,说明了它在生产香料、香精和溶剂中的多功能性和重要性。这强调了环戊酮衍生物在化学制造和工业应用中的广泛适用性 (上海石化,2011).

属性

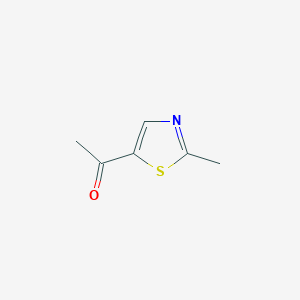

IUPAC Name |

1-(aminomethyl)cyclopentan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-6(8)3-1-2-4-6;/h8H,1-5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOANFOSYSMOKJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610831 |

Source

|

| Record name | 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)cyclopentanol hydrochloride | |

CAS RN |

76066-27-8 |

Source

|

| Record name | 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)